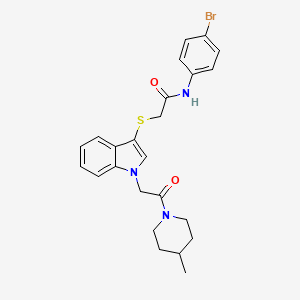

N-(4-bromophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26BrN3O2S/c1-17-10-12-27(13-11-17)24(30)15-28-14-22(20-4-2-3-5-21(20)28)31-16-23(29)26-19-8-6-18(25)7-9-19/h2-9,14,17H,10-13,15-16H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMFAVQZRDVBLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHBrNOS

- Molecular Weight : 532.5 g/mol

- CAS Number : 878059-56-4

This compound features a 4-bromophenyl group, a piperidine derivative, and an indole moiety, which are known to influence its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Acetylcholinesterase Inhibition : The compound has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of Alzheimer's disease. AChE inhibitors enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine in the synaptic cleft .

- Antioxidant Activity : Preliminary studies suggest that this compound possesses antioxidant properties, which may contribute to neuroprotection and reduced oxidative stress in neuronal cells .

- Neuroprotective Effects : Research indicates that derivatives similar to this compound exhibit neuroprotective effects through the modulation of signaling pathways involved in neuronal survival and apoptosis .

Biological Activity Data

Case Studies and Research Findings

Several studies have evaluated the biological effects of compounds structurally related to this compound:

- Study on AChE Inhibition : A study published in Molecules highlighted that similar indole-thioacetamide derivatives exhibited strong AChE inhibition with IC50 values ranging from 0.39 μM to 0.72 μM, emphasizing their potential as therapeutic agents for Alzheimer's disease .

- Neuroprotective Mechanisms : Another research article discussed how compounds with similar structures demonstrated neuroprotective effects by reducing amyloid-beta aggregation and enhancing neuronal cell survival under oxidative stress conditions .

- Combination Therapies : The compound's potential in combination therapies was explored, where it was found to enhance the efficacy of existing treatments for neurodegenerative diseases by targeting multiple pathways involved in neuroinflammation and oxidative stress .

Scientific Research Applications

Structure

The structural representation highlights the presence of a bromophenyl group, a piperidine moiety, and an indole derivative, which are crucial for its biological activity.

Pharmacological Research

This compound has been investigated for its potential as a therapeutic agent in various diseases due to its unique structural features.

Anticancer Activity

Research indicates that compounds similar to N-(4-bromophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide exhibit anticancer properties by targeting specific kinases involved in tumor growth. For instance:

- c-KIT Inhibition : The compound's structural analogs have shown promise in inhibiting c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GISTs) and other malignancies . This inhibition could provide a pathway for developing targeted cancer therapies.

Neuropharmacology

The piperidine component suggests potential applications in neuropharmacology, particularly in the treatment of neurological disorders.

Cognitive Enhancement

Studies have explored similar compounds for their effects on cognitive functions and memory enhancement. The modulation of neurotransmitter systems, particularly those involving acetylcholine and dopamine, could be a mechanism through which these compounds exert their effects.

Analgesic Properties

Preliminary investigations into the analgesic properties of related compounds indicate that they may serve as effective pain relievers. The involvement of the piperidine ring is often associated with analgesic activity, making this compound a candidate for further study in pain management therapies.

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Key analogs identified from the evidence include:

Functional Group Analysis

- Thioacetamide vs.

- 4-Methylpiperidinyl vs. Other Substituents: The piperidine group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to pyridinyl () or triazinoindole () derivatives.

- Bromophenyl vs. Trifluoromethylphenyl : The 4-bromophenyl group provides steric bulk and hydrophobicity, while trifluoromethylphenyl () adds polarity and metabolic stability.

Pharmacological Implications

- Antimycobacterial Activity : Thiophene-containing analogs () highlight the role of heterocycles in targeting microbial enzymes.

- Kinase Inhibition : Indole derivatives with piperidine moieties (e.g., ) are associated with kinase modulation, suggesting similar pathways for the target compound.

- Synthetic Accessibility : Compounds like 26 () are synthesized via thioacetic acid-aniline coupling (purity >95%), indicating scalable routes for the target compound.

Research Findings and Data Tables

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.